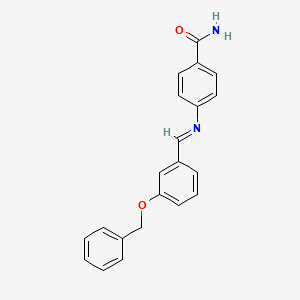
Benzamide, 4-(3-benzyloxybenzylidenamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(benzyloxy)benzylidene]amino}benzamide is an organic compound with the molecular formula C21H18N2O2 It is characterized by the presence of a benzylidene group attached to an amino benzamide structure, with a benzyloxy substituent on the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(benzyloxy)benzylidene]amino}benzamide typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and 4-aminobenzamide . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction mixture is typically heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-{[3-(benzyloxy)benzylidene]amino}benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(benzyloxy)benzylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[3-(benzyloxy)benzylidene]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-{[3-(benzyloxy)benzylidene]amino}benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context. For instance, in anticancer research, it may inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(benzyloxy)benzylidene]amino}benzamide
- 4-{[3-(benzyloxy)benzylidene]amino}benzoic acid
- 4-{[3-(benzyloxy)benzylidene]amino}benzyl alcohol
Uniqueness
4-{[3-(benzyloxy)benzylidene]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for targeted research applications .
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18N2O2/c22-21(24)18-9-11-19(12-10-18)23-14-17-7-4-8-20(13-17)25-15-16-5-2-1-3-6-16/h1-14H,15H2,(H2,22,24) |
InChI Key |
IWHVHBNTUGYSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















